molecular formula C24H21N5O3S2 B2654351 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 476275-05-5

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2654351
CAS No.: 476275-05-5
M. Wt: 491.58
InChI Key: XASBKHJWNMCOSY-UHFFFAOYSA-N
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Description

Historical Evolution of Sulfamoyl Benzamide Derivatives in Chemical Research

Sulfamoyl benzamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and biological relevance. Early patents such as US20060079557A1 highlighted their potential as pharmaceutical agents, focusing on receptor antagonism and enzyme modulation. The IL197585A patent further demonstrated their application as bradykinin B1 receptor antagonists, emphasizing their role in inflammatory and pain pathways.

Recent advancements have expanded their utility into antiviral and metabolic disease research. For instance, 4-[(adamantan-1-yl)sulfamoyl]benzamide derivatives showed anti-dengue virus activity through targeted sulfonamide conjugation strategies. Parallel work identified sulfamoyl benzamides as allosteric activators of glucokinase, offering novel therapeutic pathways for type 2 diabetes. These developments underscore the scaffold’s adaptability, driven by modifications to the sulfamoyl group and aromatic core.

Structural Significance of Naphtho[1,2-d]thiazole Scaffolds in Heterocyclic Chemistry

Cyanoethyl-Substituted Sulfamoyl Groups: Research Significance

The N,N-bis(2-cyanoethyl)sulfamoyl group introduces dual electron-withdrawing cyano moieties, which stabilize the sulfonamide’s tetrahedral intermediate during enzymatic hydrolysis. This substitution pattern, as seen in N-benzyl-4-sulfamoylbenzamide, enhances interactions with catalytic zinc ions in carbonic anhydrase isoforms. The cyanoethyl groups also increase solubility compared to alkyl chains, addressing a common limitation in sulfonamide-based drug candidates. Computational studies on similar derivatives suggest that the cyano groups participate in hydrogen bonding with active-site residues, a feature exploitable for selective inhibitor design.

Current Research Landscape and Scientific Gaps

Current research on sulfamoyl benzamides spans antiviral, antidiabetic, and enzyme inhibition applications (Table 1). However, critical gaps persist:

  • Limited exploration of naphtho[1,2-d]thiazole integration into sulfamoyl benzamide frameworks.
  • Understudied effects of cyanoethyl substituents on pharmacokinetic properties.
  • Absence of structural data for sulfamoyl benzamides targeting emerging enzyme families like NLRP3 inflammasomes.

Table 1. Key Applications of Sulfamoyl Benzamide Derivatives

Application Target Notable Compound Reference
Antiviral Dengue virus NS3 N-(adamantan-1-yl)-4-sulfamoyl
Antidiabetic Glucokinase Sulfamoyl benzamide activators
Enzyme inhibition h-NTPDase1 N-(4-bromophenyl)-4-chloro-3...

Research Objectives and Scientific Scope

This article aims to:

  • Systematically analyze the synthetic pathways for 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide.
  • Evaluate its potential as a dual-target modulator, leveraging structural insights from glucokinase and carbonic anhydrase studies.
  • Identify novel applications in understudied areas such as neuroinflammation, guided by NLRP3 inhibition mechanisms.

By addressing these objectives, this work seeks to bridge existing gaps and expand the therapeutic repertoire of sulfamoyl benzamide derivatives.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c25-13-3-15-29(16-4-14-26)34(31,32)19-10-7-18(8-11-19)23(30)28-24-27-22-20-6-2-1-5-17(20)9-12-21(22)33-24/h1-2,5-8,10-11H,3-4,9,12,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASBKHJWNMCOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. Its structural features suggest potential interactions with various biological targets, making it a subject of interest for further research.

Structural Characteristics

This compound contains several functional groups that contribute to its biological properties:

  • Sulfamoyl group : Known for its role in antimicrobial activity.
  • Thiazole ring : Often associated with diverse biological activities including anti-inflammatory and anticancer effects.
  • Benzamide moiety : Commonly found in drugs with various therapeutic effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The sulfamoyl group may inhibit bacterial dihydropteroate synthase, a target for sulfonamide antibiotics, while the thiazole ring may interact with cellular pathways involved in inflammation or cancer progression .

Antimicrobial Activity

Research indicates that compounds similar to 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

CompoundMIC (µg/mL)Target Organism
Thiazole Derivative 110Staphylococcus aureus
Thiazole Derivative 220Escherichia coli
Thiazole Derivative 315Pseudomonas aeruginosa

Insecticidal Activity

In studies focusing on insecticidal properties, thiazole derivatives have been shown to be effective against pests such as Spodoptera littoralis. The LC50 values for similar compounds ranged from 49.04 to 94.90 ppm, indicating a potent toxic effect on these insects .

CompoundLC50 (ppm)Toxicity Index (%)
Compound A49.04100%
Compound B62.6678.26%
Compound C78.6262.38%

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of thiazole derivatives against Staphylococcus aureus. The results demonstrated that modifications to the sulfamoyl group significantly enhanced antibacterial potency.
  • Insecticidal Efficacy : Another investigation assessed the insecticidal properties of thiazole-based compounds on Spodoptera littoralis. The study found that specific structural modifications led to increased mortality rates among treated populations.

Comparison with Similar Compounds

Core Structural Features

Compound Name / ID Core Structure Key Substituents
Target Compound Benzamide - Sulfamoyl with bis(2-cyanoethyl) groups
- 4,5-Dihydronaphthothiazol-2-yl
4d () Benzamide - 3,4-Dichlorophenyl
- Morpholinomethyl-pyridinyl thiazole
LMM5 () 1,3,4-Oxadiazole - Benzyl(methyl)sulfamoyl
- 4-Methoxyphenylmethyl
LMM11 () 1,3,4-Oxadiazole - Cyclohexyl(ethyl)sulfamoyl
- Furan-2-yl
Compound 8 () Acetamide - 5,6-Dimethylbenzothiazol-2-yl
- Sulfamoylphenyl

Key Observations :

  • The target compound’s dihydronaphthothiazole distinguishes it from analogues with simpler thiazole () or benzothiazole () systems.
  • Unlike LMM5 and LMM11 (1,3,4-oxadiazoles), the target retains a benzamide scaffold, which may influence binding affinity in enzyme inhibition .
  • The bis(2-cyanoethyl)sulfamoyl group introduces strong electron-withdrawing character, contrasting with substituents like morpholinomethyl () or cyclohexyl/ethyl (), which may enhance solubility or steric bulk .

Physicochemical and Spectroscopic Properties

Property Target Compound 4d () LMM5 () Compound 8 ()
Molecular Formula Not Provided C₂₇H₂₅Cl₂N₅O₂S C₂₅H₂₄N₄O₅S C₁₈H₁₉N₅O₃S₂
Melting Point Not Provided 178–180°C Not Reported 147.1°C
IR Features - Expected S=O (1150–1250 cm⁻¹)
- C≡N (2240 cm⁻¹)
- C=O (1663–1682 cm⁻¹)
- NH (3150–3319 cm⁻¹)
- C=O (1680 cm⁻¹)
- S=O (1155 cm⁻¹)
- C=O (1689 cm⁻¹)
- SO₂ (1382, 1155 cm⁻¹)
1H-NMR Aromatic protons from dihydronaphthothiazole Pyridinyl and dichlorophenyl signals Benzyl and methoxyphenyl signals Dimethylbenzothiazole and sulfamoyl NH₂

Analysis :

  • The target’s cyanoethyl groups would introduce distinct C≡N stretching (~2240 cm⁻¹) in IR, absent in analogues like 4d or LMM5 .
  • Compared to Compound 8’s acetamide core, the target’s benzamide may exhibit downfield-shifted carbonyl signals in 13C-NMR due to conjugation with the sulfamoyl group .

Antifungal Activity ()

Compound Target Pathway MIC against C. albicans Key Structural Drivers
LMM5 Thioredoxin Reductase 8 µg/mL Benzyl(methyl)sulfamoyl + oxadiazole
LMM11 Thioredoxin Reductase 16 µg/mL Cyclohexyl(ethyl)sulfamoyl + furanyl
  • The target compound’s sulfamoyl group aligns with LMM5/LMM11’s enzyme-inhibitory motifs, but its dihydronaphthothiazole may alter target specificity.
  • Lack of oxadiazole or furan rings in the target suggests divergent binding modes compared to LMM5/LMM11 .

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